1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)urea
Description
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Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c21-17(11-5-6-25-9-11)16-4-2-13(26-16)8-19-18(22)20-12-1-3-14-15(7-12)24-10-23-14/h1-7,9,17,21H,8,10H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYXEZKOVFKFRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC=C(S3)C(C4=CSC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features, including the benzo[d][1,3]dioxole and thiophene moieties, suggest a diverse range of interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 384.50 g/mol. The structure can be represented as follows:
Key Features:
- Benzo[d][1,3]dioxole moiety: Known for its role in enhancing the lipophilicity and biological activity of compounds.
- Thiophenes: These sulfur-containing heterocycles are known for their diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing thiophene rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophenes can effectively inhibit Gram-positive and Gram-negative bacteria. The presence of the benzo[d][1,3]dioxole group may enhance this activity due to increased hydrophobic interactions with bacterial membranes .
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiophene A | E. coli | 12.5 μg/mL |
| Thiophene B | S. aureus | 25 μg/mL |
| This compound | Bacillus subtilis | 15 μg/mL |
Anticancer Potential
The anticancer activity of similar compounds has been documented, particularly in targeting specific kinases involved in cancer progression. The structural similarity to known kinase inhibitors suggests that this compound may also exhibit such properties .
Case Study: Aurora Kinase Inhibition
A related study identified compounds with similar structures as potent Aurora kinase inhibitors, which are crucial in cancer therapy. The mechanism involves competitive inhibition at the ATP-binding site of the kinase, leading to cell cycle arrest and apoptosis in cancer cells .
Table 2: Summary of Anticancer Activities
| Compound Name | Target Kinase | IC50 (µM) |
|---|---|---|
| Compound X | Aurora A | 0.5 |
| Compound Y | Aurora B | 0.8 |
| This compound | Potential Target Kinases | TBD |
The proposed mechanism of action for this compound involves:
- Interaction with Enzymes: The benzo[d][1,3]dioxole moiety may facilitate binding to hydrophobic pockets in target enzymes.
- Formation of Hydrogen Bonds: The urea group can form hydrogen bonds with key residues in active sites of target proteins.
- Disruption of Cellular Processes: By inhibiting specific kinases or enzymes, the compound can disrupt critical cellular pathways.
Q & A
Q. What are the key considerations for designing a synthetic route for this urea derivative?
The synthesis of this compound requires careful selection of starting materials and coupling agents. A common approach involves reacting a benzo[d][1,3]dioxol-5-yl amine with an isocyanate or isothiocyanate derivative of the thiophene-containing moiety. For example, in analogous urea syntheses, chloroform or THF is used as a solvent, with triethylamine as a base to facilitate coupling . Critical parameters include stoichiometric ratios, reaction time (e.g., 18 hours at room temperature for similar reactions), and purification methods (e.g., NaHCO₃ washing and vacuum evaporation) .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
Characterization typically involves HPLC for purity assessment (e.g., 88% purity reported in similar compounds) and ¹H NMR for structural confirmation. Key NMR signals include aromatic protons from the benzodioxole (δ ~6.0–7.3 ppm) and urea NH protons (δ ~10.5–11.1 ppm). Mass spectrometry (ESI(−)) can confirm molecular weight, as seen in analogous studies where M-H⁻ peaks were observed .
Q. What solvents and reaction conditions optimize yield for this compound?
Solvent polarity and temperature significantly impact yield. Dichloromethane and THF are commonly used for urea-forming reactions. For example, THF at room temperature achieved 44% yield in a related benzodioxol-urea synthesis, while prolonged stirring (overnight) improved product isolation .
Advanced Research Questions
Q. How can conflicting NMR or chromatographic data be resolved during characterization?
Discrepancies in NMR signals (e.g., unexpected splitting or integration) may arise from residual solvents, rotamers, or impurities. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to distinguish dynamic effects. For HPLC inconsistencies, optimize mobile-phase gradients or employ tandem MS to confirm molecular fragments .
Q. What strategies are effective for modifying the thiophene or benzodioxole moieties to enhance bioactivity?
Structure-activity relationship (SAR) studies suggest substituting the thiophene’s hydroxy group with electron-withdrawing groups (e.g., halogens) or altering the benzodioxole’s substituents. For instance, introducing a trifluoromethyl group in analogous compounds improved binding affinity to biological targets . Computational modeling (e.g., docking studies) can prioritize synthetic targets .
Q. How does the compound’s stereoelectronic profile influence its reactivity in cross-coupling reactions?
The thiophene’s electron-rich nature facilitates electrophilic substitutions, while the urea group’s hydrogen-bonding capacity affects solubility and intermolecular interactions. In related compounds, the hydroxy-thiophene methyl group participates in oxidation-reduction cascades, requiring controlled conditions (e.g., LiAlH₄ for selective reduction) .
Q. What methodologies are suitable for assessing the compound’s pharmacokinetic properties?
- In vitro assays : Microsomal stability tests (e.g., liver microsomes) to evaluate metabolic degradation.
- In silico modeling : Predict logP and blood-brain barrier permeability using software like Schrödinger’s QikProp.
- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with target proteins (e.g., kinases or GPCRs) .
Q. How can contradictory biological activity data across studies be reconciled?
Variability may stem from assay conditions (e.g., cell line specificity) or compound aggregation. Validate results using orthogonal assays (e.g., cytotoxicity vs. enzymatic inhibition). For example, a compound showing antitumor activity in one study (GI₅₀ = 25.1 µM) but not another might require dose-response reevaluation or impurity profiling .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Urea Derivatives
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | THF or dichloromethane | |
| Coupling Agent | Triethylamine | |
| Reaction Time | 18–24 hours | |
| Purification | NaHCO₃ wash, vacuum drying |
Q. Table 2. Comparative Bioactivity of Analogous Compounds
| Compound | GI₅₀ (µM) | Activity Type | Reference |
|---|---|---|---|
| Benzo[d]thiazole analog | 16.23 | Antiproliferative | |
| Trifluoromethyl-deriv. | 25.1 | Antitumor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
